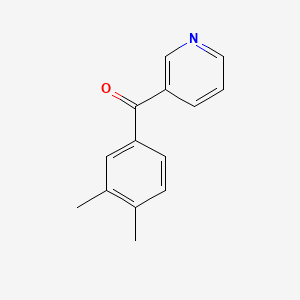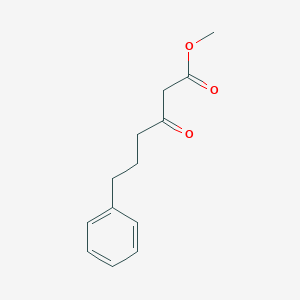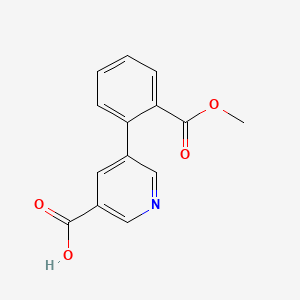![molecular formula C5H9NO B12997513 (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12997513.png)
(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3-Oxa-6-azabicyclo[320]heptane is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the biooxidation and kinetic resolution of (rac)-endo-alcohol directly suspended in heptane, resulting in optically pure (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one . The yields of the recovered ketone from both immobilized cells resuspended in heptane and cells directly resuspended in water were significant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and biocatalysis, can be applied to optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions: (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1S,5R)-3-Oxa-6-azabicyclo[320]heptane has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathwaysAdditionally, in the industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, facilitating catalytic reactions. The presence of oxygen and nitrogen atoms within the structure also enables hydrogen bonding and other interactions with biological molecules, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane include (1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid and (1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one .
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of atoms within the bicyclic framework, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1S,5R)-3-oxa-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
NWPXQVBUHZHSDK-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2N1 |
Canonical SMILES |
C1C2COCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


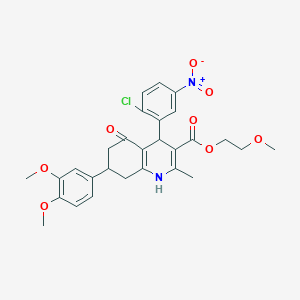
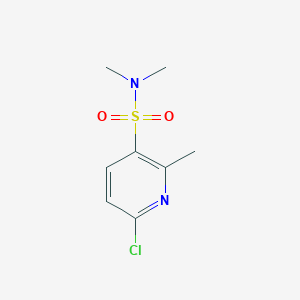
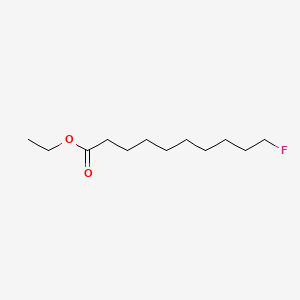
![2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12997457.png)
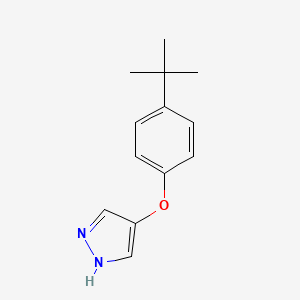
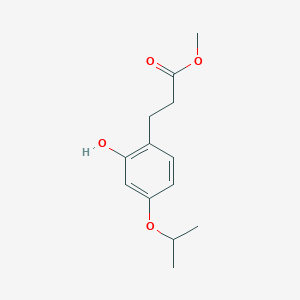
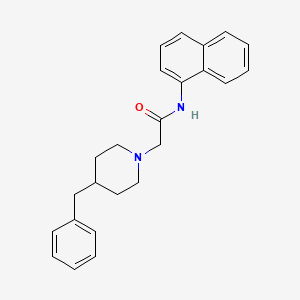
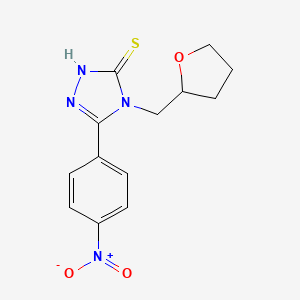
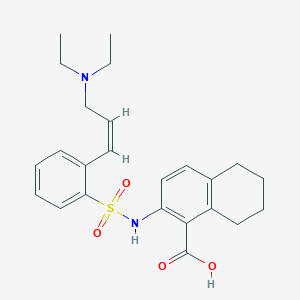
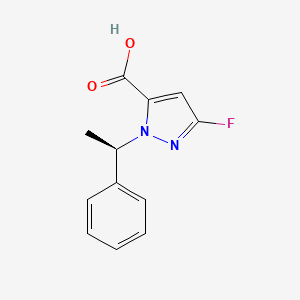
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
